2-[(2-methylphenoxy)methyl]-3-{[(E)-phenylmethylidene]amino}quinazolin-4(3H)-one
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Overview
Description
2-[(2-METHYLPHENOXY)METHYL]-3-[(PHENYLMETHYLENE)AMINO]-4(3H)-QUINAZOLINONE is a derivative of quinazolinone, a heterocyclic compound known for its diverse biological activities. Quinazolinone derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHYLPHENOXY)METHYL]-3-[(PHENYLMETHYLENE)AMINO]-4(3H)-QUINAZOLINONE typically involves the following steps:
Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with appropriate acid chlorides to form substituted anthranilates.
Formation of Quinazolinone: The benzoxazinones are then treated with ammonia solution to yield quinazolinone derivatives.
Substitution Reactions: Further substitution reactions are carried out to introduce the 2-methylphenoxy and phenylmethyleneamino groups.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted reactions and metal-catalyzed reactions are employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2-METHYLPHENOXY)METHYL]-3-[(PHENYLMETHYLENE)AMINO]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities .
Scientific Research Applications
2-[(2-METHYLPHENOXY)METHYL]-3-[(PHENYLMETHYLENE)AMINO]-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(2-METHYLPHENOXY)METHYL]-3-[(PHENYLMETHYLENE)AMINO]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylphenoxy)methyl]-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone
- 3-Amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone
Uniqueness
2-[(2-METHYLPHENOXY)METHYL]-3-[(PHENYLMETHYLENE)AMINO]-4(3H)-QUINAZOLINONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
Properties
Molecular Formula |
C23H19N3O2 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-[(E)-benzylideneamino]-2-[(2-methylphenoxy)methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H19N3O2/c1-17-9-5-8-14-21(17)28-16-22-25-20-13-7-6-12-19(20)23(27)26(22)24-15-18-10-3-2-4-11-18/h2-15H,16H2,1H3/b24-15+ |
InChI Key |
XQQPTGUQLBFOGP-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4 |
Origin of Product |
United States |
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